REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[I:11].N([O-])=O.[Na+].[ClH:16]>O.Cl[Cu]>[Cl:16][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[I:11] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])I
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
CuCl
|
Quantity
|
3.75 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 22° C.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics were dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel flash chomatography
|
Type
|
WASH
|
Details
|
eluting with 10–20% CH2Cl2 in hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)[N+](=O)[O-])I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |